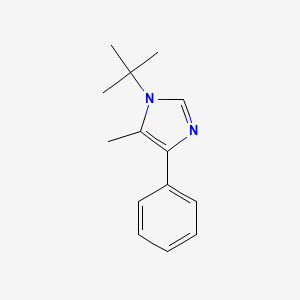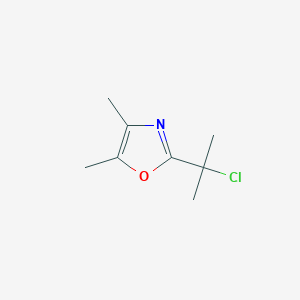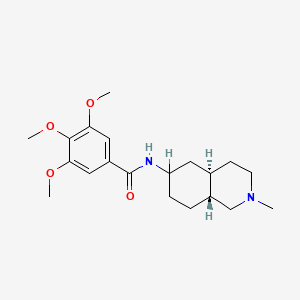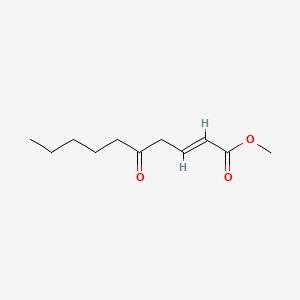
alpha-(1-((p-(Dimethylamino)benzyl)amino)ethyl)benzyl alcohol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(1-((p-(Dimethylamino)benzyl)amino)ethyl)benzyl alcohol dihydrochloride is a chemical compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1-((p-(Dimethylamino)benzyl)amino)ethyl)benzyl alcohol dihydrochloride involves several steps. One common method includes the reaction of benzyl alcohol with dimethylamine in the presence of a catalyst. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(1-((p-(Dimethylamino)benzyl)amino)ethyl)benzyl alcohol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce different amines .
Applications De Recherche Scientifique
Alpha-(1-((p-(Dimethylamino)benzyl)amino)ethyl)benzyl alcohol dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a potential drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of alpha-(1-((p-(Dimethylamino)benzyl)amino)ethyl)benzyl alcohol dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include modulation of neurotransmitter systems and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
PRL-8-53: A nootropic compound with a similar structure but different functional groups.
Benzenemethanol, α-[1-(methylamino)ethyl]-: Another compound with a related structure but distinct properties.
Uniqueness
Alpha-(1-((p-(Dimethylamino)benzyl)amino)ethyl)benzyl alcohol dihydrochloride is unique due to its specific functional groups and the resulting chemical properties
Propriétés
Numéro CAS |
54490-86-7 |
|---|---|
Formule moléculaire |
C18H26Cl2N2O |
Poids moléculaire |
357.3 g/mol |
Nom IUPAC |
[4-[[(1-hydroxy-1-phenylpropan-2-yl)azaniumyl]methyl]phenyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C18H24N2O.2ClH/c1-14(18(21)16-7-5-4-6-8-16)19-13-15-9-11-17(12-10-15)20(2)3;;/h4-12,14,18-19,21H,13H2,1-3H3;2*1H |
Clé InChI |
RBAKAFYCBANCGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)[NH2+]CC2=CC=C(C=C2)[NH+](C)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E)-4-methylpent-2-en-2-yl] acetate](/img/structure/B13762274.png)

![2,3,5-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine 1-oxide](/img/structure/B13762287.png)








